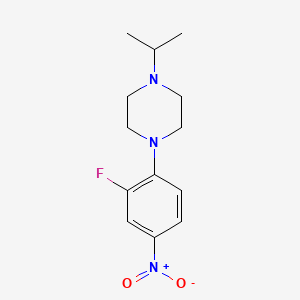

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

Description

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTABKREVWMODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Using Difluoronitrobenzene Intermediates

The most widely reported method involves reacting 1,2-difluoro-4-nitrobenzene with 4-isopropylpiperazine under basic conditions.

Reaction Mechanism:

-

Base Activation : A strong base (e.g., KOH) deprotonates the piperazine, enhancing its nucleophilicity.

-

Regioselective Substitution : The nitro group directs attack to the meta position (C1), displacing fluorine at C2 via a two-step addition-elimination process:

-

Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., benzyl tributyl ammonium chloride) accelerate the reaction by shuttling ions between aqueous and organic phases.

Optimized Protocol (Adapted from):

| Parameter | Specification |

|---|---|

| Starting Material | 1,2-Difluoro-4-nitrobenzene (28.0 g) |

| Reagent | 4-Isopropylpiperazine (18.5 g) |

| Solvent System | Water:Acetone (3:1 v/v, 85 mL) |

| Catalyst | Benzyl tributyl ammonium chloride (1g) |

| Temperature | 80°C, 3 hours |

| Workup | Acidification (HCl), filtration, recrystallization (ethyl acetate) |

| Yield | 90–96% |

| Purity (HPLC) | 99.4–99.8% |

Advantages:

-

High regioselectivity due to nitro group direction.

-

Scalable for industrial production.

Limitations:

-

Requires careful control of stoichiometry to avoid di-substitution.

Ullmann-Type Coupling for Challenging Substrates

For substrates with poor leaving groups, palladium-catalyzed cross-coupling offers an alternative:

Reaction Scheme:

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Toluene, 110°C, 24 hours

-

Yield: 75–82%

Applications:

-

Effective for brominated precursors (e.g., 1-bromo-2-fluoro-4-nitrobenzene).

-

Tolerates electron-deficient aryl halides.

Critical Process Parameters

Solvent Selection

-

Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity but may promote side reactions.

-

Water-Co-Solvent Systems : Improve solubility of inorganic bases (e.g., KOH) while maintaining reaction homogeneity.

Solvent Impact on Yield (Data from):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Water:Acetone | 96 | 99.7 |

| DMF | 88 | 98.2 |

| Toluene | 72 | 95.4 |

Temperature and Reaction Time

-

80°C : Optimal for balancing reaction rate and selectivity.

-

<50°C : Incomplete conversion (yield drops to 60–70%).

-

>100°C : Increased byproduct formation (e.g., elimination products).

Catalytic Additives

Phase-Transfer Catalysts (PTCs):

-

Benzyl tributyl ammonium chloride : Increases yield by 15–20% compared to PTC-free conditions.

-

Crown Ethers (18-crown-6): Effective but cost-prohibitive for large-scale synthesis.

Byproduct Analysis and Mitigation

Common Byproducts

-

1-(4-Fluoro-2-nitrophenyl)-4-isopropylpiperazine : Regioisomer from competing substitution at C3 (5–8% yield).

-

Di-Substituted Products : Arises from excess piperazine (controlled via stoichiometric ratios).

Purification Strategies

-

Recrystallization : Ethyl acetate/hexane mixtures achieve >99% purity.

-

Column Chromatography : Silica gel (eluent: CH₂Cl₂:MeOH 95:5) resolves regioisomers.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Innovations

-

Solvent Recycling : 90% acetone recovery via distillation.

-

Waste HF Neutralization : Ca(OH)₂ treatment generates inert CaF₂.

Analytical Characterization

Spectroscopic Data

Photocatalytic Substitution

-

Catalyst : Mesoporous TiO₂ under UV light.

-

Advantage : Room-temperature reactions (yield: 82%).

Biocatalytic Approaches

-

Enzyme : Pseudomonas fluorescens nitrile hydratase.

-

Limitation : Low turnover number (TON=120).

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon (for reduction), and nucleophiles like amines or thiols (for substitution).

Major Products: The major products depend on the specific reaction conditions but can include derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine is characterized by a piperazine ring substituted with an isopropyl group and a nitrophenyl moiety that includes a fluorine atom. This unique structure facilitates diverse chemical interactions, making it a valuable compound for research.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features may contribute to:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects through modulation of serotonin receptors. Studies have shown that compounds with similar structures can enhance serotonin reuptake inhibition, suggesting that 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine may also possess this activity.

- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine can induce apoptosis in cancer cells. The presence of the nitro group may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Organic Synthesis

1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its unique functional groups allow for the introduction of additional functionalities, making it a versatile intermediate.

- Reagent in Chemical Reactions : It can act as a reagent in electrophilic aromatic substitution reactions, where the nitro group can facilitate further transformations, such as reduction to amines or coupling with other aromatic systems.

Materials Science

The compound’s unique properties make it suitable for applications in materials science:

- Development of Functional Materials : The incorporation of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has indicated that piperazine derivatives can improve the performance of polymers used in coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anticancer activities | Modulation of serotonin receptors; apoptosis induction |

| Organic Synthesis | Building block for complex organic molecules | Versatile intermediate for various chemical reactions |

| Materials Science | Development of functional materials | Enhanced thermal stability and mechanical properties |

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives demonstrated that modifications at the para position significantly affected their binding affinity to serotonin receptors. It was noted that compounds similar to 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine showed promising results in preclinical trials for their antidepressant effects.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the efficacy of nitro-substituted piperazines in inducing apoptosis in breast cancer cell lines. The study concluded that the unique electronic properties imparted by the nitro group enhanced interaction with cellular targets involved in apoptosis pathways .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Substituent Variations on the Piperazine Ring

Key structural analogs differ in the substituent at the piperazine’s 4-position:

- Synthetic Yield : Analogous syntheses (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) achieve high yields (~96%) under mild conditions , suggesting that the target compound’s synthesis may follow similar efficiency.

Substituent Variations on the Aromatic Ring

Variations in the aromatic substituents significantly alter electronic properties:

- Fluorine’s Role : The 2-fluoro substituent may influence regioselectivity in further functionalization due to steric and electronic effects.

Physicochemical and Spectroscopic Properties

Molecular Weight and Formula

- Target Compound : Estimated molecular weight ~266.3 g/mol (C₁₃H₁₇FN₃O₂).

- Analog : 1-(4-Bromophenyl)-4-isopropylpiperazine has a molecular weight of 283.2 g/mol .

Spectroscopic Data

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure for analogous compounds involves reacting a fluorobenzyl-piperazine precursor (e.g., 1-(4-fluorobenzyl)piperazine) with nitro-substituted aryl chlorides in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) . Key optimization steps include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) improves purity (>95%).

- Yield enhancement : Stoichiometric excess (1.2–1.5 eq) of the nitroaryl chloride improves conversion.

Q. How should researchers safely handle and store 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine in laboratory settings?

Methodological Answer: Safety protocols for nitro- and fluoro-substituted piperazines include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritant) .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., NO₂ from nitro group decomposition).

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Q. How can structural modifications to the piperazine core influence the compound’s bioactivity, and what analytical methods validate these changes?

Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity, potentially improving binding to biological targets like tyrosine kinases .

- Isosteric replacements : Replacing the isopropyl group with bulkier substituents (e.g., trifluoromethylphenyl) may alter pharmacokinetics .

Q. Analytical Validation :

Q. Table 1: Crystallographic Data for a Fluorophenyl Piperazine Derivative

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | a = 10.021, b = 15.203 | |

| β angle | 100.54° | |

| Z | 4 |

Q. What computational strategies are effective for predicting the reactivity and stability of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine derivatives?

Methodological Answer: Quantum mechanical and cheminformatics approaches include:

- Reaction path searching : Density Functional Theory (DFT) calculates transition states for nitro group reduction or fluorophenyl ring substitution .

- Retrosynthesis planning : AI models (e.g., Template_relevance Pistachio) predict feasible one-step routes using databases like Reaxys .

- Stability screening : Molecular dynamics (MD) simulations assess hydrolytic degradation at physiological pH (e.g., nitro group lability in aqueous media) .

Q. Key Parameters for Simulation :

- Solvent models : Use implicit solvation (e.g., SMD) for reaction energy profiles.

- Force fields : OPLS-4 or CHARMM36 for conformational sampling .

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer: Contradictions in antimicrobial or enzyme inhibition data often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .

- Redox interference : Nitro groups may generate false positives in colorimetric assays (e.g., MTT). Validate with LC-MS/MS quantification .

- Metabolic stability : Use hepatic microsome models to assess nitro-to-amine conversion, which alters activity .

Case Study : Piperazine derivatives with trifluoromethyl groups showed in vitro antiarrhythmic activity but poor in vivo efficacy due to rapid hepatic clearance. Solutions included PEGylation to improve bioavailability .

Q. What methodologies are recommended for characterizing degradation products of this compound under accelerated storage conditions?

Methodological Answer: Forced degradation studies involve:

- Stress conditions :

- Thermal : 40–60°C for 4 weeks.

- Photolytic : UV light (320–400 nm) for 48 hours .

- Analytical tools :

- HPLC-DAD/ELS : Monitor nitro group reduction to amines (retention time shifts).

- HRMS : Identify m/z fragments (e.g., loss of -NO₂ [Δmlz = -46]) .

Q. Degradation Pathway Example :

Hydrolysis : Nitro group → amine (pH-dependent).

Oxidation : Piperazine ring → N-oxide (ROS-mediated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.